Enhanced Lipophilicity (clogP) for Optimized Membrane Permeability
The target compound exhibits a calculated logP (clogP) of 2.19, which is substantially higher than the methoxy analog (clogP 1.91) and more balanced for oral bioavailability than the ethoxy analog (clogP 2.30) . This increased lipophilicity, driven by the cyclopentyloxy group, places it in an optimal range for membrane permeability while mitigating the risk of poor solubility often associated with excessive lipophilicity.
Methoxy analog = 1.91
Ethoxy analog = 2.30
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.19 |
| Comparator Or Baseline | 4-Bromo-2-methoxythiazole (clogP = 1.91) and 4-Bromo-2-ethoxythiazole (clogP = 2.30) |
| Quantified Difference | ΔclogP = +0.28 vs. methoxy analog; ΔclogP = -0.11 vs. ethoxy analog |
| Conditions | Computed logP values from Molbase/ChemSrc databases. |
Why This Matters
Procurement of the cyclopentyloxy analog offers a specific, intermediate lipophilicity profile not achievable with the smaller methoxy or ethoxy variants, crucial for fine-tuning ADME properties without resorting to more drastic structural changes.
